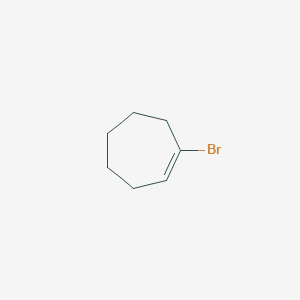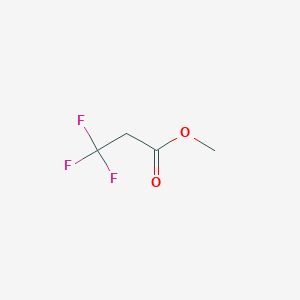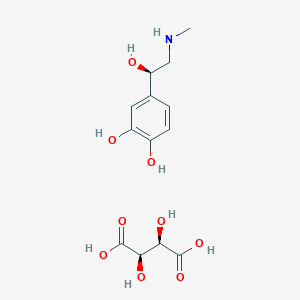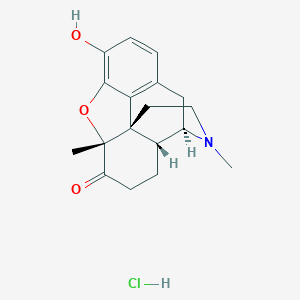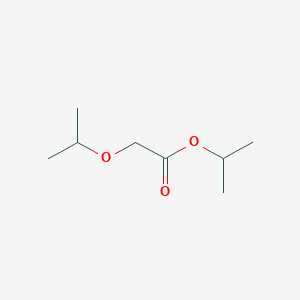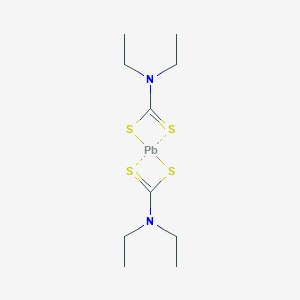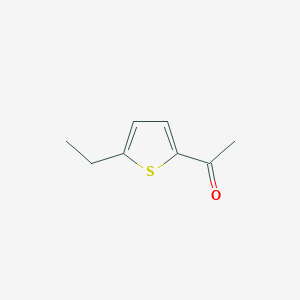![molecular formula C10H14S B092579 Benzene, 1-methyl-2-[(1-methylethyl)thio]- CAS No. 15560-98-2](/img/structure/B92579.png)
Benzene, 1-methyl-2-[(1-methylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-2-[(1-methylethyl)thio]-, also known as MIBK (Methyl Isobutyl Ketone), is a colorless organic compound with a characteristic odor. MIBK is widely used in various industrial applications, such as a solvent in the production of resins, coatings, and rubber, as well as a flavoring agent in the food industry. In recent years, MIBK has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmitter signaling in the brain. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to have a wide range of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can induce DNA damage, oxidative stress, and apoptosis in various cell types. In vivo studies have shown that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can cause liver and kidney damage, as well as neurotoxicity and reproductive toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several advantages and limitations for lab experiments. One of the main advantages of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is its high solubility in water and organic solvents, which makes it a useful solvent for various chemical and biochemical reactions. However, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several limitations, including its potential toxicity to cells and organisms, as well as its flammability and volatility, which can make it difficult to handle and store safely.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1-methyl-2-[(1-methylethyl)thio]-. One area of research is the development of new synthetic methods for Benzene, 1-methyl-2-[(1-methylethyl)thio]- that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, research on the toxicity and safety of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in humans and the environment is needed to inform regulatory decisions and ensure safe use in industry and research.
Synthesemethoden
Benzene, 1-methyl-2-[(1-methylethyl)thio]- can be synthesized through several methods, including the oxidation of 2-methyl-2-butanol, the hydrogenation of acetone, and the reaction of isobutylene with sulfur in the presence of a catalyst. The most common method of synthesizing Benzene, 1-methyl-2-[(1-methylethyl)thio]- is the acetone hydrogenation process, which involves the reaction of acetone with hydrogen gas under high pressure and temperature in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been extensively studied in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a solvent in the production of various chemicals, such as resins, coatings, and rubber. In biochemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a reagent for the extraction and purification of proteins and other biomolecules. In pharmacology, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15560-98-2 |
|---|---|
Produktname |
Benzene, 1-methyl-2-[(1-methylethyl)thio]- |
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI-Schlüssel |
GWAFSXIHXFHSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1SC(C)C |
Kanonische SMILES |
CC1=CC=CC=C1SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



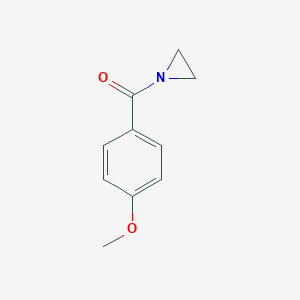
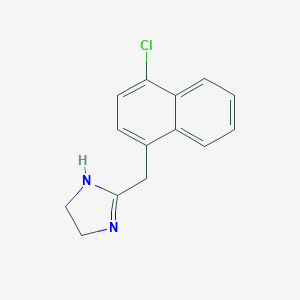

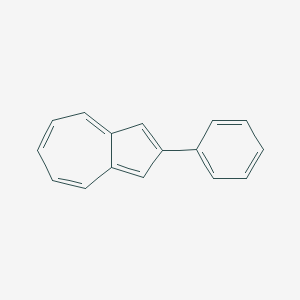
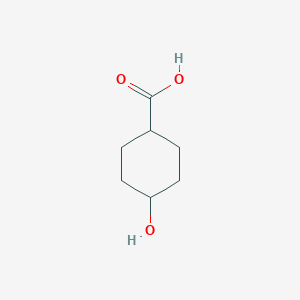
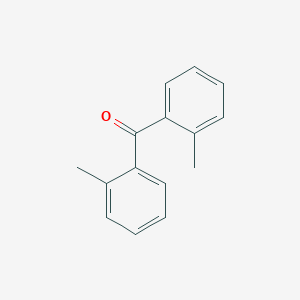
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
